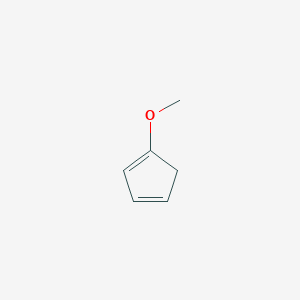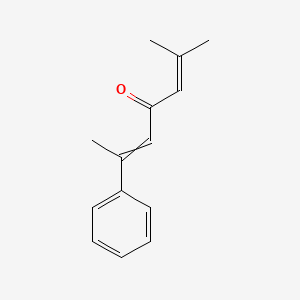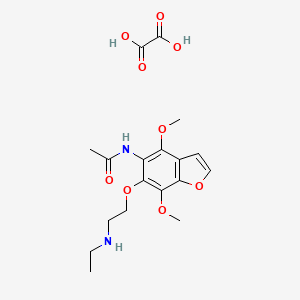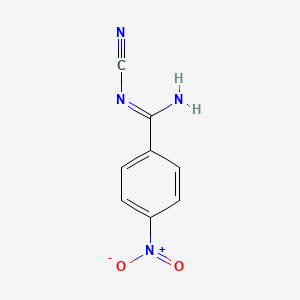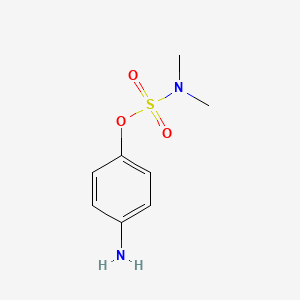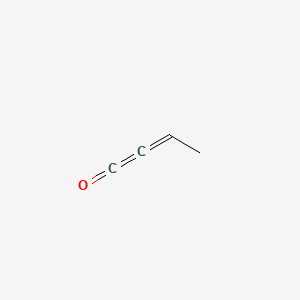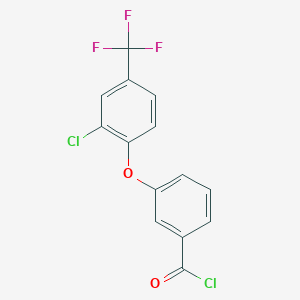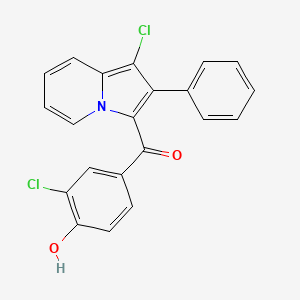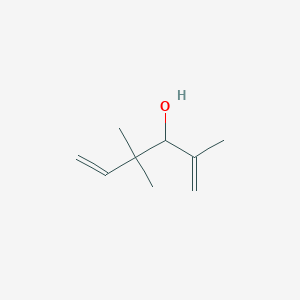
3-Aminophenyl ethyl(phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminophenyl ethyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenyl ethyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then coupled with phenyl isocyanate to yield the final product .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 3-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1, leading to the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminophenyl ethyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
Wissenschaftliche Forschungsanwendungen
3-Aminophenyl ethyl(phenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Aminophenyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (4-aminophenyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate
- 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-Aminophenyl ethyl(phenyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminophenyl group with an ethyl(phenyl)carbamate moiety allows for versatile applications in various fields, distinguishing it from other carbamates .
Eigenschaften
CAS-Nummer |
73147-22-5 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(3-aminophenyl) N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-17(13-8-4-3-5-9-13)15(18)19-14-10-6-7-12(16)11-14/h3-11H,2,16H2,1H3 |
InChI-Schlüssel |
XIZDNZVKQNBGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
